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Compound of Interest

Compound Name: T-1105

Cat. No.: B1682577 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals engaged in

the synthesis of T-1105 (Favipiravir).

Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of Favipiravir (T-1105)?

A1: Several starting materials can be used for the synthesis of Favipiravir. Some of the

commonly reported precursors include 3-aminopyrazine-2-carboxylic acid, 3-hydroxypyrazine-

2-carboxylic acid, pyrazine-2-carbonitrile, 2-aminopyrazine, and 2-aminomalonamide.[1] An

economical and scalable approach often utilizes 3,6-dichloropyrazine-2-carbonitrile, which can

be derived from 3-aminopyrazine-2-carboxylic acid.[1]

Q2: What are the key steps in the most cited synthesis routes for Favipiravir?

A2: A widely referenced four-step synthesis route starting from 3-hydroxypyrazine-2-carboxylic

acid involves amidation, nitration, reduction, and finally, fluorination.[2][3] Another economical

three-step process begins with 3,6-dichloropyrazine-2-carbonitrile and proceeds through

fluorination, hydroxylation, and nitrile hydrolysis to yield Favipiravir.[1]

Q3: What are the common impurities that can arise during the synthesis of Favipiravir?
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A3: Impurities in Favipiravir can originate from starting materials, byproducts of side reactions,

or degradation. Common process-related impurities include unreacted starting materials and

intermediates such as 3-hydroxypyrazine-2-carboxamide, 3,6-dichloropyrazine-2-carbonitrile,

6-bromo-3-hydroxypyrazine-2-carboxamide, and 6-chloro-3-hydroxypyrazine-2-carboxamide.[4]

[5] Degradation impurities can also form under stress conditions like oxidation or hydrolysis.[6]

[7]

Q4: What analytical techniques are recommended for monitoring the reaction progress and

purity of Favipiravir?

A4: A range of analytical methods are available for the analysis of Favipiravir. High-

Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is

a widely used technique for quantifying the drug and its impurities.[8][9][10] Other methods

include UV-Visible Spectrophotometry, Liquid Chromatography-Mass Spectrometry (LC-

MS/MS), and spectrofluorimetric methods.[8][9][11]

Troubleshooting Guides
Problem 1: Low yield in the fluorination step.
Possible Causes:

Inefficient fluorinating agent: The choice and quality of the fluorinating agent are critical.

Inadequate reaction conditions: Temperature, pressure, and reaction time can significantly

impact the yield.

Presence of moisture: Water can react with the fluorinating agent and reduce its efficacy.

Solutions:

Fluorinating Agent: For the conversion of a chloro-precursor, potassium fluoride (KF) is

commonly used. Ensure it is anhydrous and of high purity. The use of a phase transfer

catalyst, such as tetrabutylammonium bromide (TBAB), can improve the reaction efficiency.

[12]

Reaction Conditions: Optimize the reaction temperature. For the fluorination of 3,6-

dichloropyrazine-2-carbonitrile with KF, a reflux temperature of around 120°C in a solvent
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system like toluene and DMSO has been reported to be effective.[12]

Moisture Control: Ensure all glassware is thoroughly dried and reactions are carried out

under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

Problem 2: Incomplete nitrile hydrolysis.
Possible Causes:

Insufficiently harsh reaction conditions: Nitrile hydrolysis to a carboxamide can require strong

acidic or basic conditions.

Poor solubility of the intermediate: The nitrile intermediate may not be fully dissolved in the

reaction medium.

Solutions:

Reaction Conditions: Concentrated hydrochloric acid or sulfuric acid can be used for the

hydrolysis of the nitrile group.[1] Alternatively, a combination of hydrogen peroxide and a

base like sodium hydroxide can be employed.[13]

Solvent System: Ensure the nitrile intermediate is adequately solubilized. A mixture of water

and an organic solvent like 1,4-dioxane may be necessary.[13]

Problem 3: Difficulty in purifying the final Favipiravir
product.
Possible Causes:

Presence of closely related impurities: Impurities with similar polarities to Favipiravir can be

challenging to remove by simple crystallization.

Tautomerism: Favipiravir can exist in keto and enol tautomeric forms, which might affect its

crystallization behavior.[14]

Solutions:
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Recrystallization: A common method for purification is recrystallization from a suitable

solvent. Ethanol has been reported as a good solvent for the crystallization of Favipiravir.[1]

A mixture of acetone and water can also be used.[15]

Salt Formation: In some synthetic routes, the formation of a dicyclohexylamine salt of an

intermediate is used as a purification step.[1] This can help in removing certain impurities

before the final hydrolysis step.

Chromatography: While not ideal for large-scale production due to cost, column

chromatography can be used for purification at the lab scale if high purity is required and

other methods fail.

Data Presentation
Table 1: Comparison of Two Common Synthesis Routes for Favipiravir

Feature
Route 1: From 3-
hydroxypyrazine-2-
carboxylic acid

Route 2: From 3,6-
dichloropyrazine-2-
carbonitrile

Starting Material
3-hydroxypyrazine-2-carboxylic

acid

3,6-dichloropyrazine-2-

carbonitrile

Key Steps
Amidation, Nitration,

Reduction, Fluorination

Fluorination, Hydroxylation,

Nitrile Hydrolysis

Reported Overall Yield Approximately 8%[2][16] Approximately 43%[1]

Advantages
Utilizes a commercially

available starting material.

More economical and scalable,

with a higher overall yield.[1]

Challenges Lower overall yield.

The intermediate 3,6-

dichloropyrazine-2-nitrile is a

strong allergen.[3]

Table 2: Typical RP-HPLC Conditions for Favipiravir Analysis
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Parameter Condition 1[10] Condition 2[8]

Column
Inertsil ODS-3 C18 (4.6 mm ×

250 mm, 5 µm)

Cosmosil C18 (250 mm × 4.6

ID, 5 µ)

Mobile Phase

Sodium acetate solution (50

mM, pH 3.0) and acetonitrile

(85:15, v/v)

Methanol and water (75:25%

v/v)

Flow Rate 1.0 mL/min 0.8 mL/min

Detection Wavelength 227 nm 227 nm

Column Temperature 30°C 30°C

Experimental Protocols
Protocol 1: Synthesis of Favipiravir from 3,6-
dichloropyrazine-2-carbonitrile
This protocol is based on an economical and practical procedure.[1]

Step 1: Fluorination

To a solution of 3,6-dichloropyrazine-2-carbonitrile in a suitable solvent (e.g., DMSO), add

anhydrous potassium fluoride (KF).

Heat the mixture to reflux (approximately 120-130°C) and monitor the reaction progress by

TLC or HPLC.

After completion, cool the reaction mixture and proceed to the next step.

Step 2: Hydroxylation

To the reaction mixture from the previous step, add a solution of sodium bicarbonate

(NaHCO₃) or sodium acetate.

Heat the mixture and stir until the hydroxylation is complete, as monitored by an appropriate

analytical technique.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8653657/
http://www.ukaazpublications.com/publications/wp-content/uploads/2023/December/39.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9685009/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 3: Nitrile Hydrolysis and Work-up

Cool the reaction mixture and acidify with a strong acid such as concentrated hydrochloric

acid (HCl).

Heat the mixture to effect the hydrolysis of the nitrile group to the carboxamide.

After the reaction is complete, cool the mixture. The product, Favipiravir, should precipitate.

Collect the solid by filtration, wash with cold water and cold ethanol.

Dry the product under vacuum at 50°C. The purity of the obtained Favipiravir is expected to

be >99%.[1]

Protocol 2: Purification of Favipiravir by
Recrystallization
This protocol describes a general recrystallization procedure.[1][15]

Dissolve the crude Favipiravir in a minimal amount of a suitable hot solvent (e.g., ethanol or

a mixture of acetone and water).

If there are insoluble impurities, perform a hot filtration to remove them.

Allow the solution to cool down slowly to room temperature.

For further crystallization, cool the solution in an ice bath.

Collect the purified crystals by filtration.

Wash the crystals with a small amount of the cold recrystallization solvent.

Dry the crystals under vacuum.

Visualizations
3-hydroxypyrazine-
2-carboxylic acid Amidation 3-hydroxypyrazine-

2-carboxamide Nitration 6-nitro-3-hydroxypyrazine-
2-carboxamide Reduction 6-amino-3-hydroxypyrazine-

2-carboxamide Fluorination Favipiravir (T-1105)
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Caption: Synthesis Route 1 for Favipiravir.

3,6-dichloropyrazine-
2-carbonitrile Fluorination 3,6-difluoropyrazine-

2-carbonitrile Hydroxylation 6-fluoro-3-hydroxypyrazine-
2-carbonitrile Nitrile Hydrolysis Favipiravir (T-1105)

Click to download full resolution via product page

Caption: Economical Synthesis Route 2 for Favipiravir.
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Caption: General Troubleshooting Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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